molecular formula C12H12O5 B033490 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro- CAS No. 13988-26-6

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-

Cat. No. B033490
CAS RN: 13988-26-6
M. Wt: 236.22 g/mol
InChI Key: LZEGUDFMCKJMPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic and tricyclic diones involves several steps starting from different cycloaddition products. For instance, the synthesis of similar compounds, such as benzo[1,2:4,5]dicycloheptene-1,9-dione, starts from [4+6]-cycloaddition products. These products are then transformed through various reactions, including epoxidation and treatment with trifluoroacetic acid, leading to different dione structures. Techniques like heating with trichloroacetic acid or bromination followed by heating in DMF are common in these syntheses (Kato et al., 1991).

Molecular Structure Analysis

The molecular structure of synthesized compounds is determined through various analytical techniques, including X-ray diffraction analysis. For example, derivatives of tetramethyl-tetraazabicyclo diones have been synthesized and structurally confirmed, showing specific cis-annelated heterocycles and asymmetrical centers (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving these compounds often result in the formation of new cyclic structures or the introduction of functional groups. For example, the synthesis of benzoisotwistane from specific Diels-Alder reactions showcases the reactivity of these compounds under specific conditions (Nakazaki et al., 1975).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are determined using techniques like differential scanning calorimetry and polarizing optical microscopy. These properties are essential for understanding the behavior of these compounds under different environmental conditions.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and redox potential, are crucial for the application and handling of these compounds. The electron acceptor properties and redox potentials of related compounds have been explored, indicating their potential in various chemical reactions (Kato et al., 1989).

Scientific Research Applications

  • Formation of Enaminoderivatives : Fluorinated 2-benzoylcyclohexane-1,3-diones, which are chemically related to the compound , are used for forming both endocyclic and exocyclic enamine derivatives (Khlebnikova, Isakova, & Lakhvich, 2011).

  • Synthesis of Drug-like Libraries : A developed solid-phase synthetic method involving similar compounds has been applied to synthesize drug-like and information-rich small-molecule libraries (Migihashi & Sato, 2003).

  • Study of Protonation Behavior in Organic Synthesis : Synthesized benzo[1,2:4,5]dicycloheptene-1,9-diones, closely related to the compound, have been used for studying protonation behavior and applications in organic synthesis (Kato, Mitsuda, Shibuya, & Furuichi, 1991).

  • Precursor in Synthesis of Dibenzo[b,f][1,5]diazacyclododecene : It is used as a precursor in the synthesis of specific compounds like dibenzo[b,f][1,5]diazacyclododecene and dibenzo[b,g][1,6]d (Afsah, Fadda, Bondock, & Hammouda, 2009).

  • Structural Model for Bromo- and 2-Hydroxy-Phenyl Group Interactions : This compound has potential as a structural model for studying interactions between certain chemical groups in acridinediones (Abdelhamid, Mohamed, & Simpson, 2016).

  • Inhibitor of Mild Steel Corrosion : Certain derivatives, like 2-MPOD and 3-MPOD, are effective inhibitors of mild steel corrosion in acidic solutions, showing the highest resistance at specific concentrations and temperatures (Chafiq et al., 2020).

properties

IUPAC Name

3,6,9-trioxabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c13-11-9-3-1-2-4-10(9)12(14)17-8-6-15-5-7-16-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEGUDFMCKJMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC=C2C(=O)OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051705
Record name 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-

CAS RN

13988-26-6
Record name 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
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Record name 2,5,8-Benzotrioxacycloundecin-1,9-dione, 3,4,6,7-tetrahydro-
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Record name 3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
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Record name 3,4,6,7-tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Netzeva, A Worth - European Commission., Italy, 2007 - core.ac.uk
This report presents the preliminary results from a (Q) SAR investigation of the acute toxicity to fish (fathead minnow) for a dataset of phthalate esters. A chemical set of 341 phthalates …
Number of citations: 6 core.ac.uk

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